(Z)-methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
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Description
(Z)-methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.55. The purity is usually 95%.
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Biological Activity
(Z)-Methyl 2-(1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The compound features several key functional groups that contribute to its biological activity:
- Thioxothiazolidine ring : Known for its broad-spectrum antimicrobial properties.
- Pyrido-pyrimidine moiety : Associated with various pharmacological effects.
- Piperazine group : Often linked to neuroactive and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxothiazolidine compounds exhibit significant antimicrobial properties.
Key Findings:
-
Antibacterial Activity :
- The compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
- Notably, the activity surpassed that of traditional antibiotics like ampicillin and streptomycin by 10–50 times .
- Antifungal Activity :
Summary Table of Antimicrobial Activity
Microorganism | MIC (mg/mL) | Activity Level |
---|---|---|
Enterobacter cloacae | 0.004–0.03 | Very High |
Staphylococcus aureus | 0.01–0.05 | High |
Escherichia coli | 0.05–0.1 | Moderate |
Trichoderma viride | 0.004–0.06 | Very High |
Aspergillus fumigatus | 0.1–0.5 | Low |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored, particularly through its interaction with cellular pathways involved in cancer progression.
Research Insights:
-
Cell Line Studies :
- In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation.
- Specific IC50 values were reported, indicating effective concentrations required to reduce cell viability by 50%.
- Mechanism of Action :
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
-
Study on Bacterial Infections :
- A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard treatments.
-
Oncology Research :
- A study focusing on breast cancer cells showed that treatment with the compound led to a marked decrease in tumor growth in animal models.
Properties
IUPAC Name |
methyl 2-[1-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-11-5-4-7-26-16(11)23-17(25-8-6-22-18(28)13(25)10-15(27)31-3)12(19(26)29)9-14-20(30)24(2)21(32)33-14/h4-5,7,9,13H,6,8,10H2,1-3H3,(H,22,28)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQZOSBZNMIYRY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCNC(=O)C4CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCNC(=O)C4CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.